molecular formula C15H11NO4 B3097874 (2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 132248-59-0

(2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3097874
CAS No.: 132248-59-0
M. Wt: 269.25 g/mol
InChI Key: DATNNMBFPMYEKO-XCVCLJGOSA-N
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Description

(2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H11NO4 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

(2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one and related compounds have been studied for their application in corrosion inhibition. In a study by Baskar et al. (2012), it was found that these compounds, particularly BOH (a derivative of the main compound), show high efficiency against the corrosion of mild steel in a hydrochloric acid medium. The inhibitors were predominantly cathodic in nature and adsorbed on the mild steel surface, indicating their potential as effective corrosion inhibitors in industrial settings (Baskar et al., 2012).

Photophysical Properties

The photophysical properties of chalcone derivatives, including those similar to this compound, have been investigated in various solvents. Kumari et al. (2017) reported that these compounds exhibit bathochromic shifts in absorption and fluorescence spectra from non-polar to polar solvents, indicating intramolecular charge transfer interactions. This research suggests potential applications in the fields of photonics and molecular electronics (Kumari et al., 2017).

Non-Linear Optical Properties

Chalcone derivatives also show promise in non-linear optical applications. Singh et al. (2012) synthesized and characterized two new chalcones, finding that they exhibited better non-linear optical responses than standard p-nitroaniline. This suggests potential applications in optical communication and laser technology (Singh et al., 2012).

Chemotherapeutic Applications

In the context of cancer research, certain Ru(II) complexes with substituted chalcone ligands, including a derivative of this compound, have demonstrated significant anti-breast cancer activity. Singh et al. (2016) found that these complexes showed cytotoxicity against breast cancer cell lines, indicating their potential as chemotherapeutics (Singh et al., 2016).

Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-14-8-4-12(5-9-14)15(18)10-3-11-1-6-13(7-2-11)16(19)20/h1-10,17H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATNNMBFPMYEKO-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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